molecular formula C15H15Sm B075077 TRIS(CYCLOPENTADIENYL)SAMARIUM CAS No. 1298-55-1

TRIS(CYCLOPENTADIENYL)SAMARIUM

Cat. No.: B075077
CAS No.: 1298-55-1
M. Wt: 345.6 g/mol
InChI Key: JATUBMAGPQRBHH-UHFFFAOYSA-N
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Description

Samarium, a lanthanide metal, is known for its ability to mediate various organic reactions, particularly those involving electron transfer processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIS(CYCLOPENTADIENYL)SAMARIUM typically involves the reaction of samarium trichloride with cyclopentadienyl sodium in tetrahydrofuran (THF) under an inert atmosphere. The reaction proceeds as follows:

SmCl3+3NaC5H5Sm(C5H5)3+3NaCl\text{SmCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Sm(C}_5\text{H}_5)_3 + 3 \text{NaCl} SmCl3​+3NaC5​H5​→Sm(C5​H5​)3​+3NaCl

The product is then purified by sublimation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and inert atmosphere conditions .

Chemical Reactions Analysis

Types of Reactions

TRIS(CYCLOPENTADIENYL)SAMARIUM undergoes various types of reactions, including:

    Oxidation: Reacts with oxygen to form samarium oxide.

    Reduction: Can reduce organic compounds, such as carbonyl groups, to alcohols.

    Substitution: Participates in ligand exchange reactions with other cyclopentadienyl compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxygen: For oxidation reactions.

    Hydrogen: For reduction reactions.

    Other cyclopentadienyl compounds: For substitution reactions.

Major Products

The major products formed from these reactions include samarium oxide, alcohols, and substituted cyclopentadienyl complexes .

Scientific Research Applications

TRIS(CYCLOPENTADIENYL)SAMARIUM has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving electron transfer.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the production of advanced materials and as a component in electronic devices.

Mechanism of Action

The mechanism by which TRIS(CYCLOPENTADIENYL)SAMARIUM exerts its effects involves electron transfer processes. The compound can donate or accept electrons, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved include interactions with organic substrates, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
  • Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
  • Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum

Uniqueness

TRIS(CYCLOPENTADIENYL)SAMARIUM is unique due to its specific electron transfer capabilities and its ability to mediate a wide range of organic reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .

Biological Activity

Tris(cyclopentadienyl)samarium(III) (SmCp₃) is a complex of samarium, a rare earth element, which has garnered attention in various fields, including materials science and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

  • Molecular Formula : C₁₅H₃Sm
  • Molecular Weight : 345.69 g/mol
  • CAS Number : 1298-55-1
  • Appearance : Burnt orange crystals
  • Melting Point : 350 °C
  • Purity : Assay of 98% by titration

The compound's structure consists of three cyclopentadienyl ligands coordinated to a central samarium ion, which contributes to its unique chemical and biological properties.

Biological Activity Overview

Research into the biological activity of SmCp₃ has primarily focused on its potential applications in cancer therapy, particularly in radiopharmaceuticals. The following sections summarize key findings related to its biological interactions and therapeutic potential.

1. Antitumor Activity

One of the most significant aspects of SmCp₃ is its use in cancer treatment. Samarium isotopes, particularly Sm-153, are used in targeted radiotherapy for treating bone metastases. Studies have shown that Sm-153 lexidronam can effectively deliver localized radiation to tumor sites, minimizing damage to surrounding healthy tissues.

  • Case Study : A retrospective analysis involving 139 patients treated with Sm-153 lexidronam reported adverse events such as myelosuppression and edema. The study concluded that while chemotherapy post-treatment increased the prevalence of lower extremity edema, the overall effectiveness of Sm-153 in palliation was notable .

The mechanism by which SmCp₃ exerts its biological effects is largely attributed to the radiotoxicity of samarium isotopes. Upon decay, these isotopes emit beta particles that induce cellular damage in neoplastic tissues.

  • Research Findings : A study utilizing biodistribution data indicated that compounds like [^153Sm]-samarium maltolate exhibited rapid clearance from the bloodstream, suggesting a favorable pharmacokinetic profile for therapeutic applications .

3. Toxicological Studies

Safety assessments have highlighted potential toxic effects associated with samarium complexes. The primary concerns include hematologic toxicity and organ-specific effects due to accumulation.

Study Parameter Value
Effective Half-Life2.3 hours
Biological Half-Life2.46 hours
Common Adverse EventsEdema, neuropathy

These findings underline the necessity for careful monitoring during therapeutic applications to mitigate adverse effects .

Comparative Analysis with Other Lanthanide Complexes

This compound(III) can be compared with other lanthanide complexes regarding their bonding characteristics and biological interactions.

Complex Bonding Type Biological Activity
Tris(cyclopentadienyl)lanthanumStrong σ-donor characterSimilar therapeutic applications
Tris(cyclopentadienyl)neodymiumModerate interactionsLimited studies on biological effects
Tris(cyclopentadienyl)ytterbiumHigh stabilityInvestigated for photonic applications

The comparative analysis indicates that while similar bonding characteristics exist among these complexes, their specific biological activities vary significantly based on their unique isotopes and structural configurations .

Properties

CAS No.

1298-55-1

Molecular Formula

C15H15Sm

Molecular Weight

345.6 g/mol

IUPAC Name

cyclopenta-1,3-diene;samarium(3+)

InChI

InChI=1S/3C5H5.Sm/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3

InChI Key

JATUBMAGPQRBHH-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sm+3]

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Sm+3]

Key on ui other cas no.

1298-55-1

Pictograms

Flammable

Origin of Product

United States

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